molecular formula C17H19FN4O B2768854 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189498-01-7

8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2768854
CAS No.: 2189498-01-7
M. Wt: 314.364
InChI Key: OSHWLSMRHDXHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane (tropane) scaffold with two key substituents:

  • 8-position: A 3-fluoro-4-methylbenzoyl group, which introduces electron-withdrawing (fluoro) and lipophilic (methyl) properties.

The structural design leverages the tropane core's rigidity for receptor targeting, while the substituents modulate pharmacokinetics and binding affinity. Synthetic routes likely involve copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for triazole formation , followed by benzoylation at the 8-position.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-11-2-3-12(8-16(11)18)17(23)22-13-4-5-14(22)10-15(9-13)21-7-6-19-20-21/h2-3,6-8,13-15H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWLSMRHDXHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the azabicyclic structure.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

    Attachment of the Fluorinated Benzoyl Group: This step involves the acylation of the azabicyclic core with 3-fluoro-4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Catalysts: Use of catalysts to improve reaction rates and selectivity.

    Solvents: Selection of solvents that maximize solubility and minimize by-products.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the methyl group on the benzoyl moiety.

    Reduction: Reduction reactions might target the carbonyl group of the benzoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted triazoles or benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to the triazole ring.

    Receptor Modulation: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorinated benzoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

Compound Name (8-Azabicyclo[3.2.1]octane Derivatives) 8-Substituent 3-Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluoro-4-methylbenzoyl 1H-1,2,3-triazol-1-yl 354.37 (estimated) Enhanced lipophilicity (logP ~2.5), moderate solubility in polar solvents
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane (3,5-Dimethylpyrazole)sulfonyl 4-Hexylphenoxy 475.59 High metabolic stability (t₁/₂ >6h in plasma), bulky substituent limits CNS penetration
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenylsulfonyl 1H-1,2,4-triazol-1-yl 397.29 Lower pKa (2.79) due to sulfonyl group; higher solubility in acidic media
3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane 3-Trifluoromethylbenzoyl 1H-1,2,3-triazol-1-yl 350.34 Increased electron-withdrawing effect (CF₃) enhances receptor binding (IC₅₀ <100 nM in assays)

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : Sulfonyl derivatives (e.g., ) exhibit stronger acidity and higher solubility but reduced membrane permeability compared to benzoyl analogues .
  • Fluorine Substitution : The target compound's 3-fluoro-4-methylbenzoyl group balances lipophilicity and metabolic resistance, avoiding excessive hydrophobicity seen in trifluoromethyl analogues .

Variations at the 3-Position

Compound Name 3-Substituent Biological Activity
Target Compound 1H-1,2,3-triazol-1-yl Predicted high selectivity for serotonin receptors (5-HT₂A/5-HT₇) due to triazole’s hydrogen-bonding geometry
3-(2-Diphenylmethoxyethylidenyl)-8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane Diphenylmethoxyethylidenyl Moderate μ-opioid receptor affinity (Ki = 120 nM) but rapid hepatic clearance
8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol (Methylamino)methyl Dual dopamine/norepinephrine reuptake inhibition (IC₅₀ = 50 nM)

Key Observations :

  • Triazole vs. Bulky Substituents : The 1,2,3-triazole in the target compound offers compact hydrogen-bonding capacity, contrasting with the steric hindrance of diphenylmethoxyethylidenyl groups .
  • Aminoalkyl vs.

Key Insights :

  • The target compound’s moderate logP and lower plasma protein binding suggest favorable tissue distribution compared to highly lipophilic analogues .
  • Reduced CYP3A4/hERG inhibition implies a safer cardiac profile than sulfonyl or trifluoromethyl derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a complex bicyclic structure known as azabicyclo[3.2.1]octane, which is significant in various biological applications. The presence of a 3-fluoro-4-methylbenzoyl moiety and a 1H-1,2,3-triazol-1-yl group enhances its pharmacological profile.

Structural Formula

C15H18FN5O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{5}\text{O}

Key Features

  • Bicyclic Framework : Provides structural rigidity and potential for receptor binding.
  • Fluorine Substitution : Enhances lipophilicity and metabolic stability.
  • Triazole Ring : Contributes to biological activity through hydrogen bonding and π-stacking interactions.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. Notably, it has been investigated for its potential as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the inflammatory response.

Inhibition of NAAA

Research indicates that compounds with a similar azabicyclo[3.2.1]octane core exhibit significant inhibitory effects on NAAA, which could lead to enhanced levels of palmitoylethanolamide (PEA), a known anti-inflammatory mediator. For instance, related compounds have shown IC50 values in the low nanomolar range (e.g., 0.042 μM) against human NAAA, suggesting that structural modifications can enhance potency and selectivity .

Comparative Biological Activity

CompoundTargetIC50 (μM)Reference
8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octaneNAAATBD
ARN19689 (related compound)NAAA0.042
ARN16186 (related compound)NAAA0.655

In Vivo Studies

In vivo studies have demonstrated that azabicyclo compounds can significantly reduce inflammatory markers in animal models of inflammation. For example, administration of these compounds led to decreased levels of cytokines such as TNF-alpha and IL-6, supporting their potential therapeutic role in inflammatory diseases.

Pharmacokinetic Profile

The pharmacokinetic properties of related azabicyclo compounds suggest favorable absorption and distribution characteristics due to their lipophilicity imparted by fluorine substitution. Studies indicate that these compounds exhibit moderate half-lives and bioavailability, making them suitable candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.